molecular formula C17H16N4O5 B12480537 7-amino-4-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-4-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B12480537
M. Wt: 356.33 g/mol
InChI Key: QXSIMPAMJVQCMJ-UHFFFAOYSA-N
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Description

7-amino-4-oxo-5-(3,4,5-trimethoxyphenyl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that features a pyrano[2,3-d]pyrimidine core with a 3,4,5-trimethoxyphenyl substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-oxo-5-(3,4,5-trimethoxyphenyl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves the reaction of thiobarbituric acid derivatives with arylmethylene malononitriles in the presence of a base . The reaction proceeds through a Michael addition followed by heterocyclization to form the desired pyrano[2,3-d]pyrimidine core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

7-amino-4-oxo-5-(3,4,5-trimethoxyphenyl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-amino-4-oxo-5-(3,4,5-trimethoxyphenyl)-1H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile apart is its unique combination of a pyrano[2,3-d]pyrimidine core and a 3,4,5-trimethoxyphenyl group. This structure confers a distinct set of biological activities and makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

7-amino-4-oxo-5-(3,4,5-trimethoxyphenyl)-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C17H16N4O5/c1-23-10-4-8(5-11(24-2)14(10)25-3)12-9(6-18)15(19)26-17-13(12)16(22)20-7-21-17/h4-5,7,12H,19H2,1-3H3,(H,20,21,22)

InChI Key

QXSIMPAMJVQCMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N

Origin of Product

United States

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